4-ヒドロキシピリミジン-5-カルボニトリル

概要

説明

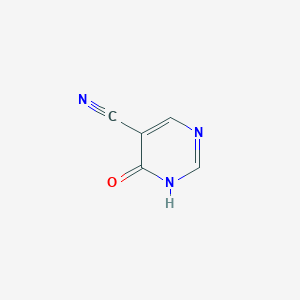

4-Hydroxypyrimidine-5-carbonitrile is a heterocyclic compound with the molecular formula C5H3N3O. It is also known by its synonyms, 1,4-Dihydro-4-oxo-5-pyrimidinecarbonitrile and 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile . This compound is a solid at room temperature and has a melting point of 244-249°C . It is used as a building block in various chemical syntheses and has applications in scientific research.

科学的研究の応用

4-Hydroxypyrimidine-5-carbonitrile has several applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

作用機序

Target of Action

The primary target of 4-Hydroxypyrimidine-5-carbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation. It is often overexpressed in various types of cancers, making it an important target for anticancer therapies .

Mode of Action

4-Hydroxypyrimidine-5-carbonitrile acts as an ATP-mimicking tyrosine kinase inhibitor . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling . This results in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Biochemical Pathways

By inhibiting EGFR, 4-Hydroxypyrimidine-5-carbonitrile affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Their inhibition leads to cell cycle arrest and apoptosis .

Result of Action

The inhibition of EGFR by 4-Hydroxypyrimidine-5-carbonitrile leads to significant antiproliferative effects in various cancer cell lines . It can arrest the cell cycle at the G2/M phase and induce apoptosis . Additionally, it has been found to upregulate the level of caspase-3, a key executor of apoptosis .

準備方法

The synthesis of 4-Hydroxypyrimidine-5-carbonitrile can be achieved through several routes. One common method involves the reaction of cyanoacetamide with formamide under specific conditions . The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrimidine ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反応の分析

4-Hydroxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different hydrogenated forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

4-Hydroxypyrimidine-5-carbonitrile can be compared with other similar compounds, such as pyrimidine-5-carbonitrile and its derivatives . The presence of the hydroxyl group in 4-Hydroxypyrimidine-5-carbonitrile introduces additional reactivity and potential for hydrogen bonding, making it unique in its chemical behavior and applications. Similar compounds include:

- Pyrimidine-5-carbonitrile

- 4-Hydroxy-2-methylpyrimidine-5-carbonitrile

- 4-Hydroxy-6-methylpyrimidine-5-carbonitrile

These compounds share structural similarities but differ in their functional groups and reactivity, leading to diverse applications in research and industry.

生物活性

4-Hydroxypyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activities

4-Hydroxypyrimidine-5-carbonitrile and its derivatives have been studied for various biological activities, including:

- Anticancer Activity : Exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Demonstrates efficacy against bacterial and fungal infections.

- Enzyme Inhibition : Functions as an inhibitor for specific enzymes, particularly in the context of hypoxia-inducible factors (HIF).

Anticancer Activity

Research indicates that 4-hydroxypyrimidine-5-carbonitrile derivatives can inhibit tumor growth effectively. For instance, a study highlighted that certain derivatives showed potent antiproliferative activity against ovarian cancer cells with IC50 values comparable to established anticancer drugs like BKM-120.

Case Study: Antiproliferative Effects

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 17p | 32.4 ± 4.1 | A2780 |

| 17o | 34.7 ± 2.1 | A2780 |

| BKM-120 | 44.6 ± 3.6 | A2780 |

This data indicates that compounds derived from the pyrimidine scaffold could serve as promising candidates in cancer therapy due to their selective cytotoxicity.

Antimicrobial Properties

The compound has also been shown to possess significant antimicrobial activity. A review of pyrimidine-5-carbonitrile derivatives noted their effectiveness against various microbial strains, which is crucial for developing new antibiotics.

Table: Antimicrobial Efficacy of Selected Derivatives

| Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 15 µg/mL |

| Derivative B | S. aureus | 10 µg/mL |

| Derivative C | C. albicans | 20 µg/mL |

The mechanism by which 4-hydroxypyrimidine-5-carbonitrile exerts its biological effects primarily involves the inhibition of prolyl hydroxylases (PHDs). These enzymes regulate HIF levels, which play a crucial role in cellular responses to hypoxia. By inhibiting PHDs, these compounds can increase HIF levels, potentially leading to enhanced erythropoiesis and improved oxygen delivery in tissues.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various derivatives of 4-hydroxypyrimidine-5-carbonitrile to optimize their biological activity:

- Key Modifications : The introduction of specific substituents at the C-5 position significantly affects enzyme inhibition potency.

- Crystallographic Studies : These studies reveal how structural changes influence binding affinity and selectivity towards target enzymes.

特性

IUPAC Name |

6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-1-4-2-7-3-8-5(4)9/h2-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOQOFSQLVVHKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480600 | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-34-9 | |

| Record name | 1,6-Dihydro-6-oxo-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxypyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4774-34-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 4-hydroxypyrimidine-5-carbonitrile be used to create novel materials with tunable properties?

A1: Yes, recent research suggests that 4-hydroxypyrimidine-5-carbonitrile can act as a linker in the creation of two-dimensional metal-organic frameworks (2D-MOFs). A study demonstrated the synthesis of a 2D-MOF using 4-hydroxypyrimidine-5-carbonitrile and copper. This 2D-MOF exhibited a layered structure similar to graphene, with each layer being flat and neutral []. Notably, the interlayer separation within this structure could be modulated using pressure, resulting in observable piezochromism and alterations in conductive properties [].

Q2: How does pressure impact the conductive properties of the 2D-MOF formed with 4-hydroxypyrimidine-5-carbonitrile?

A2: High-pressure X-ray diffraction measurements revealed that applying pressure to the 2D-MOF led to a change in the interlayer distance, ranging from 3.01 to 2.78 Å []. This compression impacted the electronic band structure of the material, influencing its conductivity. Interestingly, theoretical analysis suggests that the direction of conductivity within the material can be controlled by adjusting the applied pressure or by doping with hydrogen []. This tunability makes this novel material promising for applications in pressure-sensing technologies.

Q3: Can 4-hydroxypyrimidine-5-carbonitrile be used as a building block for synthesizing other organic compounds?

A3: Yes, 4-hydroxypyrimidine-5-carbonitrile serves as a versatile starting material in organic synthesis. Researchers have successfully employed a three-component condensation reaction to produce new pyrimidine derivatives, specifically 2-amino-5-hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles, using 4-hydroxypyrimidine-5-carbonitrile as a key precursor [, ]. This highlights the potential of this compound in developing new chemical entities with potentially valuable properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。